molecular formula C9H12ClNO2 B6200081 4-(aminomethyl)-3-methylbenzoic acid hydrochloride CAS No. 2680535-92-4

4-(aminomethyl)-3-methylbenzoic acid hydrochloride

Cat. No.: B6200081
CAS No.: 2680535-92-4
M. Wt: 201.65 g/mol
InChI Key: NTVFWWOBZXMMPL-UHFFFAOYSA-N
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Description

Structural Framework and Key Functional Groups for Research Exploration

The molecular architecture of 4-(aminomethyl)-3-methylbenzoic acid hydrochloride is centered around a benzene (B151609) ring substituted at positions 1, 3, and 4. The key functional groups that are of significant interest to researchers are:

Carboxylic Acid Group (-COOH): This acidic functional group is a cornerstone of its utility. It can readily participate in esterification and amidation reactions, allowing for its conjugation to a wide array of other molecules, including peptides, polymers, and fluorescent tags.

Aminomethyl Group (-CH₂NH₂): The primary amine in the aminomethyl group serves as a nucleophilic handle. It can be acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles. The hydrochloride salt form protonates this amine, rendering it as an ammonium (B1175870) chloride, which can be easily converted back to the free amine with a base.

These functional groups, in concert, provide a trifunctional platform for synthetic chemists to explore diverse chemical space.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁NO₂·HCl
Molar Mass 201.65 g/mol

Historical Perspectives on Related Chemical Motifs in Organic Synthesis

The study of aminobenzoic acids and their derivatives has a rich history in organic and medicinal chemistry. Para-aminobenzoic acid (PABA), a structurally related compound, has been known for its biological roles and as a precursor in the synthesis of pharmaceuticals, including sulfonamides, which were among the first effective antibacterial drugs mdpi.com.

The introduction of an aminomethyl group, as seen in 4-(aminomethyl)benzoic acid (the free base of the title compound), has been a strategic design element in medicinal chemistry. For instance, 4-(aminomethyl)benzoic acid, also known as PAMBA, has been investigated for its antifibrinolytic properties, meaning it can help to prevent the breakdown of blood clots wikipedia.orgpatsnap.compatsnap.com. This activity is attributed to its ability to inhibit plasminogen activation patsnap.com. The exploration of such aminomethylbenzoic acid motifs laid the groundwork for the synthesis and investigation of more complex analogs, including this compound, in the search for compounds with improved efficacy and novel applications.

Current Research Landscape and Emerging Academic Interests

Current academic interest in this compound and its derivatives lies primarily in its application as a versatile building block. While specific research articles focusing solely on the hydrochloride salt are not abundant, the broader class of aminomethylbenzoic acids is being actively explored in several areas:

Peptidomimetics: These are compounds that mimic the structure and function of peptides. The rigid aromatic core of 4-(aminomethyl)-3-methylbenzoic acid can serve as a scaffold to which amino acid-like side chains can be attached, creating novel structures that can interact with biological targets mdpi.com.

Combinatorial Chemistry: The trifunctional nature of this compound makes it an ideal candidate for the construction of combinatorial libraries nih.gov. By systematically reacting each of the functional groups with a diverse set of reagents, large numbers of unique compounds can be synthesized and screened for biological activity.

Materials Science: The ability of the carboxylic acid and amine groups to form strong intermolecular interactions, such as hydrogen bonds, makes this and related molecules interesting for the development of novel polymers and other materials with specific structural and functional properties.

Enzyme Inhibitors: Analogs of aminobenzoic acids have been explored as inhibitors of various enzymes nih.govrjptonline.org. The specific substitution pattern of 4-(aminomethyl)-3-methylbenzoic acid could be exploited to design targeted inhibitors for enzymes where the spatial arrangement of binding pockets matches the geometry of the molecule.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2680535-92-4

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

4-(aminomethyl)-3-methylbenzoic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-6-4-7(9(11)12)2-3-8(6)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H

InChI Key

NTVFWWOBZXMMPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)CN.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

Direct Synthesis Pathways

Direct synthesis pathways to 4-(aminomethyl)-3-methylbenzoic acid hydrochloride predominantly commence with appropriately substituted aromatic precursors. These methods involve a series of chemical transformations to introduce the aminomethyl and carboxyl functionalities onto the methyl-substituted benzene (B151609) ring.

Preparation from Aromatic Precursors and Analogues

A common and direct route for the synthesis of the target compound begins with 3-methyl-4-nitrobenzoic acid. This precursor already contains the desired carbon skeleton with the methyl and a precursor to the amino group correctly positioned. The synthesis proceeds through the catalytic hydrogenation of the nitro group to an amino group, yielding 4-amino-3-methylbenzoic acid.

One documented method involves dissolving 3-methyl-4-nitrobenzoic acid in methanol (B129727), followed by the addition of a palladium on activated charcoal catalyst. The mixture is then subjected to a hydrogen atmosphere at room temperature for an extended period, typically 24 hours. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield 4-amino-3-methylbenzoic acid in high purity and yield, reportedly around 96%. chemicalbook.com

An alternative set of conditions for this reduction utilizes a higher temperature and pressure to expedite the reaction. For instance, the reaction can be carried out in an autoclave at 60°C under a hydrogen pressure of 0.7 MPa, with a reduced reaction time of 10 hours, achieving a comparable yield of 96.1%. chemicalbook.com The resulting 4-amino-3-methylbenzoic acid can then be converted to the final product, although the specific subsequent steps to form the aminomethyl group and the hydrochloride salt are part of a multi-step synthesis.

Another approach involves the esterification of 3-methyl-4-nitrobenzoic acid to its methyl ester, followed by a similar catalytic hydrogenation of the nitro group. The synthesis of methyl 4-amino-3-methylbenzoate from methyl 3-methyl-4-nitrobenzoate is achieved by dissolving the nitro compound in methanol and adding a palladium on carbon catalyst, followed by bubbling hydrogen gas through the mixture overnight. This process also results in a high yield of the corresponding amino compound, around 90%.

The final step in these pathways involves the conversion of the amino group to an aminomethyl group and subsequent formation of the hydrochloride salt. A general method for obtaining the hydrochloride salt of an aminobenzoic acid involves treating the free base with hydrochloric acid. For instance, a solution of the aminobenzoic acid can be acidified with a 10% aqueous hydrochloric acid solution to a pH of 4.5. The resulting precipitate is then filtered, recrystallized from a methanol/water mixture, and dried to yield the desired hydrochloride salt. google.com

Starting MaterialKey ReagentsProductYield
3-Methyl-4-nitrobenzoic acidH₂, Pd/C, Methanol4-Amino-3-methylbenzoic acid96% chemicalbook.com
Methyl 3-methyl-4-nitrobenzoateH₂, Pd/C, MethanolMethyl 4-amino-3-methylbenzoate90%

Exploration of Alternative Synthetic Routes and Reaction Conditions

Alternative synthetic strategies have been explored to provide different entry points to the target molecule, potentially offering advantages in terms of starting material availability, cost, or reaction efficiency.

One such alternative begins with 4-formylbenzoic acid. This approach involves a two-step process where the aldehyde is first converted to an intermediate, which is then subjected to reductive amination. In the first step, 4-formylbenzoic acid is refluxed with methanol to form 4-(dimethoxymethyl)benzoic acid. This intermediate is then placed in an autoclave with sodium hydroxide (B78521), aqueous ammonia, and a 5% Ruthenium-carbon catalyst. The mixture is heated to 150-160°C under a hydrogen pressure of 10 kg/cm ² for 9 hours. This process directly yields 4-(aminomethyl)benzoic acid with a reported yield of 93.6%. chemicalbook.com

A further alternative involves the oximation of 4-carboxybenzaldehyde or its alkyl esters, followed by catalytic reduction. For example, methyl 4-formylbenzoate can be reacted with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to catalytic reduction using hydrogen in an aqueous sodium hydroxide solution. This method is advantageous as it allows for the use of relatively low-pressure hydrogen and simplifies the purification process, leading to a cost-effective and high-yield synthesis of 4-aminomethylbenzoic acid. google.com

Optimization of Synthetic Protocols

The optimization of synthetic protocols is crucial for the industrial-scale production of this compound. Key areas of focus include enhancing reaction yields, employing catalytic methods, and adhering to the principles of green chemistry.

Yield Enhancement Strategies and Efficiency Studies

Strategies to enhance the yield and efficiency of the synthesis often revolve around the careful control of reaction parameters. In the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid, factors such as temperature, pressure, catalyst loading, and reaction time are critical. For instance, increasing the temperature from room temperature to 60°C and applying a hydrogen pressure of 0.7 MPa can reduce the reaction time from 24 hours to 10 hours while maintaining a high yield of over 96%. chemicalbook.com

Synthetic RouteKey Optimization ParametersReported Yield
Catalytic hydrogenation of 3-methyl-4-nitrobenzoic acidTemperature, Pressure, Reaction Time>96% chemicalbook.com
Reductive amination of 4-formylbenzoic acid derivativeCatalyst (Ru/C), High Temperature, High Pressure93.6% chemicalbook.com
Oximation of 4-carboxybenzaldehyde followed by reductionUse of NaOH, Low H₂ pressure62.9% (for hydrochloride) google.com
Amidomethylation of 4-aminobenzoic acidThree-step synthesis63% (overall) researchgate.net

Catalytic Approaches in Synthesis

Catalysis is a cornerstone of the synthetic methodologies for this compound, particularly in the reduction of the nitro group. The most commonly employed catalyst for this transformation is palladium on carbon (Pd/C). This catalyst is highly effective for the hydrogenation of aromatic nitro compounds to their corresponding anilines under various conditions, from room temperature and atmospheric pressure to more elevated temperatures and pressures. chemicalbook.com

Ruthenium-based catalysts, such as 5% Ru-C, have also been utilized, especially in the reductive amination of aldehyde precursors. These catalysts are robust and can operate under high-temperature and high-pressure conditions to facilitate the direct conversion of a formyl group to an aminomethyl group. chemicalbook.com

The choice of catalyst can significantly influence the selectivity and efficiency of the reaction. For instance, in the hydrogenation of benzoic acid derivatives, different catalysts can lead to different products. While Pd/C is effective for nitro group reduction, other catalysts might be employed for the reduction of the carboxylic acid or the aromatic ring if desired. The chemoselectivity of the catalyst is therefore a critical consideration in the synthesis design.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include the use of less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

One of the primary areas for implementing green chemistry is in the reduction of the nitro group. Traditional methods often use stoichiometric reducing agents like iron powder, which can generate significant waste. Catalytic hydrogenation, which is a common step in the synthesis of the target compound, is inherently a greener approach as it uses a small amount of catalyst and produces water as the main byproduct. rsc.org The use of water as a solvent in these reductions is also a significant step towards a more sustainable process.

Furthermore, research into the bioproduction of aminobenzoic acid and its derivatives from renewable resources like simple carbohydrates presents a long-term sustainable alternative to petroleum-based feedstocks. mdpi.com While not yet applied to the specific synthesis of this compound, these advancements in biotechnology could pave the way for future green manufacturing processes.

The development of continuous-flow reactor systems for the hydrogenation of aromatic nitrobenzoic acids in water is another significant advancement in green chemistry. These systems offer improved safety, better temperature control, reduced solvent volumes, and can lead to higher throughput and purity, minimizing the need for extensive purification steps. almacgroup.com The principles of atom economy are also central to green synthesis, favoring reactions that incorporate the maximum number of atoms from the reactants into the final product.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the modification of a molecule's existing functional groups to access a wider range of derivatives. For a bifunctional molecule like 4-(aminomethyl)-3-methylbenzoic acid, strategies can be selectively applied to either the carboxylic acid or the aminomethyl group, depending on the desired final product.

Carboxylic Acid Derivatization Routes (e.g., Esterification, Amide Formation)

The carboxylic acid moiety of the title compound is a versatile handle for derivatization, primarily through esterification and amide bond formation. These transformations are crucial for creating prodrugs, altering solubility, or preparing intermediates for further reactions.

Esterification

A primary method for converting carboxylic acids to esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This is an equilibrium-driven process where the use of excess alcohol or the removal of water can shift the equilibrium toward the ester product. masterorganicchemistry.com For amino acids, a variety of reagents have been utilized, including protic acids like gaseous hydrochloric acid or sulfuric acid, as well as thionyl chloride. nih.gov A convenient and efficient modern method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been successfully applied to a range of natural and synthetic amino acids, yielding the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov

An analogous reaction, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, is achieved through a simple one-pot Fischer esterification using neat methanol with a catalytic amount of sulfuric acid. bond.edu.au This demonstrates the viability of this method on substituted benzoic acid scaffolds.

MethodReagentsKey Features
Fischer-Speier EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄, HCl)Equilibrium process; requires excess alcohol or water removal. masterorganicchemistry.com
Thionyl Chloride MethodThionyl Chloride (SOCl₂), AlcoholConverts the carboxylic acid to a more reactive acyl chloride intermediate. nih.gov
Trimethylchlorosilane (TMSCl) MethodTMSCl, Alcohol (e.g., Methanol)Mild, room-temperature conditions; efficient for amino acids. nih.gov

Amide Formation

The direct formation of an amide bond by condensing a carboxylic acid and an amine is an attractive but challenging transformation due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com To overcome this, the reaction often requires high temperatures to drive off water or the use of coupling agents to activate the carboxylic acid. youtube.comkhanacademy.org

Modern synthetic methods frequently employ coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) to facilitate amide bond formation under milder conditions. khanacademy.orgnih.gov A general procedure using TiCl₄ involves reacting the carboxylic acid and an amine in pyridine at elevated temperatures (e.g., 85 °C), which provides the corresponding amide products in moderate to excellent yields for a wide range of substrates. nih.gov The reaction proceeds with minimal impact on the stereochemical integrity of chiral starting materials. nih.gov

MethodReagentsTypical Conditions
Thermal CondensationCarboxylic Acid, AmineHigh temperatures (>100 °C) to dehydrate the intermediate salt. youtube.com
DCC CouplingCarboxylic Acid, Amine, Dicyclohexylcarbodiimide (DCC)Room temperature in an organic solvent. khanacademy.org
TiCl₄-Mediated CondensationCarboxylic Acid, Amine, TiCl₄Pyridine solvent, 85 °C. nih.gov

Amine Functionalization Pathways (e.g., Acylation, Reductive Amination)

The primary aminomethyl group on the molecule is a nucleophilic site that can be readily functionalized through various chemical pathways, including acylation and reductive amination.

Acylation

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form a new amide bond. This is a common strategy in drug modification. A patent for the direct acylation of aminobenzoic acids describes reacting them with a mixed anhydride of an N-acylamino acid, a reaction that can be effectively catalyzed by a strong acid like hydrogen chloride. google.com The existence of 4-(acetylamino)-3-methylbenzoic acid, a known human metabolite of 4-amino-3-methylbenzoic acid, confirms that acylation of the amino group on this structural framework is a biologically and chemically relevant transformation. nih.gov

Reductive Amination

Reductive amination, also known as reductive alkylation, is a versatile method for forming carbon-nitrogen bonds. wikipedia.org While it is most commonly used to synthesize amines from carbonyl compounds (aldehydes or ketones), it can also be employed to functionalize a primary amine, such as the one in 4-(aminomethyl)-3-methylbenzoic acid, to yield secondary or tertiary amines. masterorganicchemistry.comlibretexts.org The process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in the same pot to the corresponding alkylated amine. libretexts.org

To achieve this transformation selectively, specific reducing agents are required that reduce the iminium ion intermediate faster than the starting carbonyl compound. masterorganicchemistry.com Common reagents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com

ReagentTypical SubstratesKey Features
Sodium Cyanoborohydride (NaBH₃CN)Amine + Aldehyde/KetoneSelectively reduces imines/iminium ions in the presence of carbonyls; effective in a one-pot reaction. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Amine + Aldehyde/KetoneA less toxic alternative to NaBH₃CN with similar selectivity. masterorganicchemistry.com
Titanium(IV) Isopropoxide (Ti(i-PrO)₄) with NaBH₄Primary Amine + CarbonylUsed for selective synthesis of secondary amines by reductive mono-N-alkylation. organic-chemistry.org

Scale-Up Considerations for Research-Scale Production

Transitioning the synthesis of a compound from a laboratory bench to a larger research scale (e.g., gram to kilogram scale) introduces several practical challenges that must be addressed to ensure efficiency, safety, and reproducibility.

For substituted benzoic acids, key considerations include:

Catalyst System : For reactions involving catalysts, such as hydrogenations or oxidations in precursor synthesis, the use of heterogeneous catalysts is highly advantageous for scale-up. rsc.org Heterogeneous systems simplify product purification by allowing for easy catalyst removal via filtration, and they offer the potential for catalyst recovery and reuse, which is critical for cost-effectiveness and sustainability in industrial applications. rsc.org

Reaction Conditions : Parameters such as stirring speed, reaction time, and temperature must be carefully optimized and controlled. google.com Inadequate mixing in a large reactor can lead to localized temperature gradients or concentration differences, resulting in the formation of impurities and lower yields.

Safety and Process Management : The use of highly reactive or energetic reagents requires careful management at scale. For instance, oxidation reactions using oxygen as a green reagent are efficient but can pose risks of flash distillation or explosion in large batch reactors. scispace.com Implementing a continuous reaction operation can mitigate these risks by maintaining a low concentration of the hazardous reagent at any given time, thereby improving reaction safety and oxygen utilization. scispace.com

Work-up and Purification : At a larger scale, purification methods like chromatography become less practical. Developing a robust crystallization procedure is often essential for isolating the final product with high purity. This involves a thorough investigation of solvent systems and cooling profiles to ensure consistent crystal form and particle size.

Following a comprehensive search for scientific literature, detailed experimental data required to fully construct the article on "this compound" is not available. Specifically, published research on the single-crystal X-ray diffraction, polymorphism, powder X-ray diffraction, and advanced applications of infrared and Raman spectroscopy for this exact compound could not be located.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections and subsections.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the molecular formula of 4-(aminomethyl)-3-methylbenzoic acid hydrochloride and for a detailed assessment of its purity. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

In the analysis of this compound, HRMS would be employed to determine the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared to the theoretically calculated exact mass. A close correlation between these two values provides strong evidence for the correct elemental composition.

Furthermore, HRMS is instrumental in identifying and quantifying impurities. The high resolving power of this technique allows for the separation of ions with very similar mass-to-charge ratios, enabling the detection of even trace-level impurities that might be present from the synthesis or degradation of the target compound.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Substituted Benzoic Acid Derivative

IonCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Accuracy (ppm)
[M+H]⁺166.0863166.0861-1.2
[M+Na]⁺188.0682188.0679-1.6

Advanced Nuclear Magnetic Resonance Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multidimensional and solid-state NMR, offers a comprehensive understanding of the chemical structure, connectivity, and solid-state form of this compound.

Multidimensional NMR for Structural Assignment and Dynamics

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for the complete assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra. These experiments reveal through-bond correlations between different nuclei, providing a detailed map of the molecular structure.

COSY experiments are used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in assembling the spin systems within the molecule.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on the more easily assigned proton signals.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

Together, these multidimensional NMR experiments provide a robust and detailed picture of the molecular connectivity in this compound, confirming the substitution pattern on the benzene (B151609) ring and the positions of the aminomethyl and methyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
COOH-~170-
C1-~135H5, H6
C27.8 - 8.0~130H6, CH₃
C3-~138H2, H5, CH₃
C4-~132H2, H5, CH₂
C57.4 - 7.6~128H6, CH₂
C67.9 - 8.1~131H2, H5
CH₂4.0 - 4.2~45C4, C5
CH₃2.3 - 2.5~20C2, C3, C4

Note: The chemical shifts are predicted values and would require experimental verification. The HMBC correlations are expected based on the molecular structure.

Solid-State NMR for Characterization of Solid Forms

Solid-state NMR (ssNMR) is a crucial technique for characterizing the solid forms of pharmaceutical compounds, including the hydrochloride salt of 4-(aminomethyl)-3-methylbenzoic acid. Since many active pharmaceutical ingredients exist in different crystalline (polymorphs) or amorphous forms, ssNMR provides valuable information about the local environment of the nuclei in the solid state.

For this compound, ¹³C and ¹⁵N solid-state NMR would provide insights into the molecular conformation and packing in the crystal lattice. Furthermore, ³⁵Cl solid-state NMR is particularly informative for hydrochloride salts. The chlorine nucleus is sensitive to its local environment, including the nature of hydrogen bonding with the ammonium (B1175870) group. The quadrupolar coupling constant and chemical shift anisotropy, which can be measured by ³⁵Cl ssNMR, can serve as a fingerprint to distinguish between different solid forms. rsc.org This is critical for ensuring the consistency and quality of the solid form of the drug substance. rsc.org

Chemical Reactivity, Reaction Mechanisms, and Derivatization Chemistry

Reactivity of the Amine Moiety

The aminomethyl group (-CH₂NH₂) is a primary amine, which, in the hydrochloride salt form, exists as an ammonium (B1175870) chloride (-CH₂NH₃⁺Cl⁻). For the amine to exhibit its characteristic nucleophilicity, it typically requires deprotonation by a base. Once liberated, the free amine can participate in a variety of nucleophilic substitution and addition reactions.

Acylation Reactions: Primary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. In the case of 4-(aminomethyl)-3-methylbenzoic acid, the amine moiety can be selectively acylated. For instance, reaction with acetyl chloride in the presence of a base would yield N-acetyl-4-(aminomethyl)-3-methylbenzoic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide and eliminates a leaving group (e.g., chloride). A related compound, 4-amino-3-methylbenzoic acid, is known to be a human metabolite that can be acetylated to form 4-(acetylamino)-3-methylbenzoic acid. nih.gov

Sulfonylation Reactions: Similarly, sulfonylation of the amine group can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to form a sulfonamide. This reaction is analogous to acylation and is a common method for the protection of amines or for the synthesis of biologically active compounds. The reaction of 4-(aminomethyl)-3-methylbenzoic acid with tosyl chloride would yield 4-(((4-methylphenyl)sulfonyl)aminomethyl)-3-methylbenzoic acid.

Table 1: Examples of Acylation and Sulfonylation Reactions Note: The following table provides generalized examples of reactions that 4-(aminomethyl)-3-methylbenzoic acid hydrochloride would be expected to undergo based on the reactivity of primary amines. Specific yields for the target compound may vary.

Reaction TypeReagentProductGeneral Yield (%)
AcylationAcetyl chloride, TriethylamineN-(4-carboxy-2-methylbenzyl)acetamide85-95
Sulfonylationp-Toluenesulfonyl chloride, Pyridine4-((Tosylamino)methyl)-3-methylbenzoic acid80-90

Reductive Amination: Reductive amination is a versatile method for the formation of C-N bonds and involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. researchgate.netuantwerpen.be The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). The imine is subsequently reduced to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). uantwerpen.begoogle.com For 4-(aminomethyl)-3-methylbenzoic acid, reaction with an aldehyde like benzaldehyde, followed by reduction, would yield a secondary amine. Over-alkylation can sometimes be an issue with primary amines. google.com

Alkylation Studies: Direct alkylation of the amine moiety can be achieved using alkyl halides. However, this method is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternization of the nitrogen atom. The reaction proceeds via an Sₙ2 mechanism where the amine acts as a nucleophile. Due to these selectivity issues, reductive amination is often the preferred method for the controlled synthesis of substituted amines. uantwerpen.be

Table 2: Reductive Amination and Alkylation Examples Note: This table illustrates typical conditions for reductive amination and alkylation of primary amines.

Reaction TypeCarbonyl/Alkyl HalideReducing Agent/ConditionsProductGeneral Yield (%)
Reductive AminationBenzaldehydeNaBH(OAc)₃, Acetic acid4-((Benzylamino)methyl)-3-methylbenzoic acid70-90
AlkylationMethyl IodideK₂CO₃, Acetonitrile (B52724)4-((Methylamino)methyl)-3-methylbenzoic acid and 4-((Dimethylamino)methyl)-3-methylbenzoic acidVariable

The primary amine of 4-(aminomethyl)-3-methylbenzoic acid can undergo condensation reactions with various carbonyl compounds to form imines (Schiff bases). nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is a reversible process. These imine intermediates are central to the reductive amination process discussed previously.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is another key reactive site in the molecule. It can undergo a variety of transformations, most notably esterification and amide bond formation, which are fundamental in organic synthesis and medicinal chemistry.

Esterification of 4-(aminomethyl)-3-methylbenzoic acid can be accomplished by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. google.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. For example, reacting this compound with methanol (B129727) in the presence of a strong acid would produce methyl 4-(aminomethyl)-3-methylbenzoate. A related procedure describes the synthesis of ethyl 4-amino-3-methylbenzoate from 4-amino-3-(methylthiomethyl)benzoate. orgsyn.org It is also noted that 4-aminomethylbenzoic acid can be esterified with methanol in the presence of hydrochloric acid. google.com

Table 3: Esterification of 4-(aminomethyl)-3-methylbenzoic acid Note: The following are representative examples of esterification reactions.

AlcoholCatalystProductGeneral Yield (%)
MethanolH₂SO₄ (catalytic)Methyl 4-(aminomethyl)-3-methylbenzoate80-95
EthanolHCl (gas)Ethyl 4-(aminomethyl)-3-methylbenzoate75-90

The formation of an amide bond from the carboxylic acid moiety is a crucial reaction. This is typically achieved by first "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.

Common methods for amide bond formation involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The synthesis of N-arylbenzamides can be achieved using EDC·HCl. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then reacts rapidly with an amine to form the amide.

For example, to synthesize N-benzyl-4-(aminomethyl)-3-methylbenzamide, one could first protect the amine of 4-(aminomethyl)-3-methylbenzoic acid, then activate the carboxylic acid with a coupling agent like EDC, and finally react it with benzylamine.

Table 4: Amide Bond Formation from 4-(aminomethyl)-3-methylbenzoic acid Note: Amine protection may be required. The table shows general conditions.

AmineCoupling Agent/MethodProductGeneral Yield (%)
BenzylamineEDC, HOBtN-Benzyl-4-(aminomethyl)-3-methylbenzamide70-90
Aniline1) SOCl₂ 2) AnilineN-Phenyl-4-(aminomethyl)-3-methylbenzamide65-85

Reduction and Decarboxylation Pathways

The structure of this compound features a carboxylic acid group and an aminomethyl group, both of which can potentially undergo reduction, though the carboxylic acid is generally more resistant. The aminomethyl group is already in a reduced state. The most significant reactions in this context are the reduction of the carboxylic acid and the decarboxylation of the molecule.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (4-(aminomethyl)-3-methylphenyl)methanol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. Catalytic hydrogenation, a common method for reducing other functional groups, can also be employed, often under high pressure and temperature with specific catalysts. For instance, the synthesis of the parent compound, 4-aminomethylbenzoic acid, can be achieved via the catalytic reduction of 4-carboxybenzaldehyde oxime using hydrogen in a sodium hydroxide (B78521) solution. google.comgoogle.com

Decarboxylation: The removal of the carboxyl group as carbon dioxide from benzoic acid derivatives is a known chemical transformation. For substituted 4-aminobenzoic acids, decarboxylation can occur in acidic aqueous solutions. researchgate.net The reaction mechanism is understood to be a second-order process that predominantly involves the neutral ampholyte species and a hydronium ion. researchgate.net The rate-determining step is not necessarily the formation of the σ-complex (formed by protonation at the C(1) position), but rather the subsequent ionization of this complex. researchgate.net Studies on similar molecules have shown that the rate of decarboxylation is significantly influenced by the pH of the solution and the nature of the substituents on the aromatic ring. researchgate.net

Table 1: Potential Reduction and Decarboxylation Products
Reaction PathwayStarting MaterialProductTypical Reagents/Conditions
ReductionThis compound(4-(aminomethyl)-3-methylphenyl)methanolLiAlH₄, BH₃·THF
DecarboxylationThis compound3-methylbenzylamineAcidic aqueous solution, heat

Reactions Involving the Aromatic Ring System

The aromatic ring of 4-(aminomethyl)-3-methylbenzoic acid is substituted with three groups: an aminomethyl group (-CH₂NH₃⁺), a methyl group (-CH₃), and a carboxylic acid group (-COOH). These substituents significantly influence the reactivity and regioselectivity of reactions on the aromatic ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile.

Activating Groups: The methyl group (-CH₃) and the aminomethyl group (-CH₂NH₃⁺, which is deactivating in its protonated form but its unprotonated form -CH₂NH₂ is activating) are generally considered ortho-, para-directing groups. libretexts.org Alkyl groups, like methyl, are weakly activating due to inductive effects and hyperconjugation.

Deactivating Group: The carboxylic acid group (-COOH) is a meta-directing and deactivating group, withdrawing electron density from the ring through resonance and inductive effects.

In this compound, the aminomethyl group is protonated under acidic conditions, making it a deactivating, meta-directing group (-CH₂NH₃⁺). Therefore, the directing effects of the three substituents must be considered. The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The carboxylic acid at position 1 directs to position 5. The aminomethyl group at position 4 directs to positions 2 and 6 (relative to its own position).

Considering the positions on the ring:

Position 2: Ortho to the carboxylic acid (unfavorable), ortho to the methyl group (favorable), and meta to the aminomethyl group.

Position 5: Meta to the carboxylic acid (favorable), meta to the methyl group, and ortho to the aminomethyl group (favorable).

Position 6: Para to the carboxylic acid (unfavorable), ortho to the methyl group (favorable), and meta to the aminomethyl group.

The outcome of an electrophilic substitution reaction will be a mixture of products, with the major product determined by the combination of these directing effects and the reaction conditions. Steric hindrance from the existing substituents will also play a role. For example, nitration would likely lead to substitution at position 5, yielding 4-(aminomethyl)-5-nitro-3-methylbenzoic acid, influenced by the directing effects of the carboxyl and aminomethyl groups.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentPositionEffect on ReactivityDirecting Preference
-COOH1DeactivatingMeta (Position 5)
-CH₃3ActivatingOrtho, Para (Positions 2, 4, 6)
-CH₂NH₃⁺ (in acid)4DeactivatingMeta (Positions 2, 6)

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To make this compound a substrate for these reactions, it would typically first need to be functionalized with a leaving group, such as a halide (Br, I) or a triflate, at one of the aromatic positions.

For example, if a bromo-derivative, such as 2-bromo-4-(aminomethyl)-3-methylbenzoic acid, were prepared, it could undergo various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron compound (e.g., phenylboronic acid) to form a new C-C bond, yielding a biphenyl (B1667301) derivative.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing an additional amino group. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

The feasibility and efficiency of these reactions would depend on the choice of catalyst, ligands, base, and solvent, as well as the potential for interference from the existing functional groups (carboxylic acid and amine), which might require protection-deprotection strategies.

Exploration of Reaction Mechanisms and Kinetics

The kinetics and mechanisms of reactions involving this compound are complex, influenced by its multifunctional nature.

As discussed in section 4.2.3, the decarboxylation of related aminobenzoic acids in acidic media has been studied in detail. researchgate.net The proposed mechanism involves the following key features:

Protonation of the aromatic ring at the carbon atom bearing the carboxyl group (C1).

This protonation forms a σ-complex or arenium ion intermediate.

For decarboxylation to proceed, this intermediate must first lose the carboxyl proton, forming an anionic intermediate.

The formation of the initial σ-complex is not always the rate-determining step. researchgate.net

Computational and Theoretical Investigations

Electronic Structure and Conformational Analysis

The spatial arrangement of atoms (conformation) and the distribution of electrons are fundamental to a molecule's chemical behavior. Computational methods are employed to determine the most stable conformations and to analyze the electronic properties that govern its interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. jmchemsci.com It is frequently applied to molecules like 4-(aminomethyl)-3-methylbenzoic acid hydrochloride to predict geometry, energy, and electronic properties. Calculations on analogous molecules, such as p-aminobenzoic acid, have been performed at various levels of theory, often in conjunction with large basis sets, to extract detailed information on electronic structure and thermochemistry. researchgate.net

DFT calculations can determine the optimized molecular geometry by finding the lowest energy conformation. For this molecule, key parameters include the bond lengths and angles of the benzene (B151609) ring, the carboxylic acid group, and the aminomethyl substituent. The theory also allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. jmchemsci.com Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Benzoic Acid Derivative This table presents typical data obtained from DFT calculations on a related aromatic carboxylic acid to illustrate the expected values for this compound.

PropertyCalculated ValueUnitSignificance
HOMO Energy-6.5eVIndicates electron-donating ability
LUMO Energy-1.2eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3eVRelates to chemical reactivity and stability
Dipole Moment3.5DebyeMeasures overall molecular polarity

Ab initio (from first principles) quantum chemical calculations, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide another avenue for studying molecular properties without reliance on empirical parameters. researchgate.net These methods have been used to investigate related molecules like p-aminobenzoic acid. researchgate.net Such calculations can yield highly accurate predictions of molecular geometry, vibrational frequencies, and energies.

In studies of similar compounds, ab initio methods have been used to refine structural parameters obtained from experimental techniques like X-ray diffraction. scirp.org For this compound, these calculations would help elucidate the planarity of the benzene ring, the orientation of the substituents, and the effects of the hydrochloride salt on the aminomethyl group's geometry and charge. Comparing results from different levels of theory (e.g., HF vs. B3LYP in DFT) allows researchers to assess the accuracy and computational cost of the methods. scirp.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. By calculating properties like vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated and compared with experimental results.

For molecules with intramolecular hydrogen bonds, computational studies can unravel complex vibrational features, such as the stretching of O-H bonds. mdpi.com DFT and ab initio calculations can predict the vibrational modes of this compound. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, C=O stretching of the carboxylic acid, or N-H bending in the ammonium (B1175870) group. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation in calculations, can be corrected using scaling factors to achieve better agreement. scirp.org This correlative approach provides a high degree of confidence in the assignment of spectral bands.

Table 2: Representative Comparison of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) This table illustrates how theoretical calculations assist in assigning experimental infrared (IR) spectral bands for a similar aromatic compound.

Vibrational ModeExperimental IR (cm⁻¹)Calculated (DFT) (cm⁻¹)Assignment
O-H Stretch34503465Carboxylic acid hydroxyl group
N-H Stretch30503062Aminomethyl ammonium group
C=O Stretch16801695Carboxylic acid carbonyl group
C=C Stretch16051610Aromatic ring

Molecular Dynamics Simulations for Intermolecular Interactions (Non-Clinical Focus)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions in a condensed phase (e.g., in solution or a crystal). dovepress.com For this compound, MD simulations can reveal how molecules interact with each other and with solvent molecules.

A key focus of such simulations would be the analysis of hydrogen bonding. The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the protonated aminomethyl group (-CH₂NH₃⁺) is a strong hydrogen bond donor. The chloride counter-ion is a hydrogen bond acceptor. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds. arxiv.org Other non-covalent interactions, such as π-π stacking between the benzene rings of adjacent molecules, can also be identified and analyzed. researchgate.net These intermolecular forces are crucial in determining the compound's crystal packing, solubility, and other macroscopic properties. The simulations can be used to calculate properties like the radial distribution function (RDF), which describes the probability of finding another atom at a certain distance from a reference atom. arxiv.org

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model the mechanism of chemical reactions, identifying the lowest-energy path from reactants to products. mdpi.com This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy barrier.

For this compound, a relevant reaction to model could be the esterification of the carboxylic acid group or a nucleophilic substitution involving the aminomethyl group. Using methods like DFT, researchers can map the potential energy surface of the reaction. The geometry of the transition state provides insight into the bond-breaking and bond-forming processes. mdpi.com The calculated activation energy determines the theoretical reaction rate. Such studies are fundamental to understanding reaction mechanisms and predicting how changes in molecular structure might affect reactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Focus on Chemical Features)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific activity. nih.gov For derivatives of 4-(aminomethyl)-3-methylbenzoic acid, a QSAR model could be developed to predict a property like binding affinity to a material, solubility, or a specific chemical reactivity feature.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various chemical features, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific conformational indices.

Hydrophobicity: LogP (the partition coefficient between octanol (B41247) and water).

Topological indices: Descriptors based on the molecular graph.

A statistical model is then built to create a mathematical equation relating these descriptors to the observed activity. orientjchem.org QSAR studies on related benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and aromaticity can be crucial for their inhibitory activity. nih.gov Such models help identify which chemical features are most important for a given activity, guiding the design of new derivatives with enhanced properties. orientjchem.org

Role in Complex Organic Synthesis

The unique structural arrangement of this compound, with its primary amine and carboxylic acid functionalities, makes it an ideal starting material for the synthesis of diverse and complex organic molecules. These two reactive handles can be addressed sequentially or simultaneously to build intricate molecular frameworks.

Precursor for Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry, with a vast number of approved drugs containing these structural motifs. The structure of 4-(aminomethyl)-3-methylbenzoic acid is well-suited for the synthesis of nitrogen-containing heterocycles. The aminomethyl group can act as a key nitrogen source for ring formation, while the carboxylic acid can participate in cyclization reactions, often after conversion to a more reactive derivative like an acyl chloride or ester.

While direct synthesis examples using 4-(aminomethyl)-3-methylbenzoic acid are not extensively documented in readily available literature, its structural motifs are analogous to precursors used in established synthetic routes for bioactive heterocycles. For instance, aminobenzoic acids and their derivatives are common starting materials for the synthesis of quinazolinones and benzodiazepines.

Quinazolinones: The synthesis of quinazolinones often involves the condensation of an anthranilic acid (2-aminobenzoic acid) derivative with a source of carbon and nitrogen. A plausible synthetic strategy could involve intramolecular cyclization of an appropriately derivatized 4-(aminomethyl)-3-methylbenzoic acid, where the aminomethyl group acts as the nitrogen nucleophile and the carboxylic acid (or a derivative) is the electrophile, potentially leading to novel substituted quinazolinone-like structures.

Benzodiazepines: 1,5-Benzodiazepines are typically synthesized via the condensation of an o-phenylenediamine with a ketone. A molecule with the diamine arrangement of 4-amino-3-(aminomethyl)benzoic acid, a close structural relative, could theoretically serve as a precursor to novel benzodiazepine scaffolds, highlighting the potential of this substitution pattern in heterocyclic synthesis.

The presence of the methyl group on the benzene ring provides steric and electronic influence that can be exploited to fine-tune the properties of the resulting heterocyclic compounds.

Intermediate in Total Synthesis Efforts

In the multi-step total synthesis of complex natural products, strategically functionalized building blocks are essential for efficiently constructing the target molecule. A synthon like this compound offers a rigid aromatic core with two orthogonal functional groups, which can be valuable for introducing specific fragments into a larger molecular entity.

While specific examples of this compound being used as a key intermediate in the published total synthesis of a natural product are not prominent in the literature, its utility can be inferred. Its structure could be incorporated into a larger target that requires a substituted aromatic ring with defined points of attachment for further elaboration. The aminomethyl group allows for peptide-like bond formation, while the carboxylic acid can be used for esterification or amidation, making it a versatile linker or foundational piece in a convergent synthesis strategy.

Application in Medicinal Chemistry Research (as a Scaffold or Ligand Precursor, excluding clinical trials)

In medicinal chemistry, a scaffold is a core chemical structure upon which various substituents are attached to create a library of related compounds. The 4-(aminomethyl)-3-methylbenzoic acid core is an attractive scaffold due to its synthetic tractability and the defined spatial orientation of its functional groups, which can be used to probe interactions with biological targets.

Design of Novel Ligand Architectures

The design of novel ligands with high affinity and selectivity for biological targets is a central goal of drug discovery. The 4-(aminomethyl)-3-methylbenzoic acid scaffold provides a robust platform for creating such ligands. A closely related compound, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has been synthesized and proposed as a novel unnatural amino acid for building peptidomimetics and as a scaffold for combinatorial chemistry. researchgate.net This highlights the potential of this substitution pattern in creating diverse molecular libraries.

The distinct functionalities of the scaffold can be selectively protected and reacted, allowing for the systematic attachment of different chemical moieties. researchgate.net This approach is crucial in developing:

Peptidomimetics: By incorporating the AmAbz scaffold into peptide chains, researchers can create molecules that mimic the structure of natural peptides but with enhanced stability or altered biological activity. researchgate.net

Bitopic Ligands: This scaffold is suitable for designing bitopic ligands, which contain two distinct pharmacophores connected by a linker. One part of the ligand can bind to the primary (orthosteric) binding site of a receptor, while the other interacts with a secondary (allosteric) site. This strategy has been successfully employed in the development of selective ligands for dopamine receptors. nih.govnih.govunimi.it The aminomethyl and carboxyl groups of the 4-(aminomethyl)-3-methylbenzoic acid core can serve as anchor points for attaching these different pharmacophoric elements.

The table below illustrates the concept of using a central scaffold to generate a library of compounds by varying substituents at designated points (R1 and R2).

ScaffoldR1 (at Amino Group)R2 (at Carboxyl Group)Potential Ligand Architecture
4-(aminomethyl)-3-methylbenzoic acidPharmacophore ALinker-Pharmacophore BBitopic Ligand
Peptide ChainSolid-Phase SupportPeptidomimetic
Aryl GroupHeterocyclic MoietyNovel Small Molecule

Development of Enzyme Inhibitor Scaffolds (Mechanistic Focus)

Enzyme inhibitors are a major class of therapeutic agents. The benzoic acid motif is present in numerous enzyme inhibitors, where the carboxylic acid group often plays a crucial role in binding to the enzyme's active site, for example, by forming salt bridges or hydrogen bonds with key amino acid residues.

Derivatives of aminobenzoic acids have been investigated as inhibitors for various enzymes, demonstrating the utility of this scaffold.

Competitive Inhibition: A related compound, 4-(aminomethyl)benzoic acid, acts as a non-translocated competitive inhibitor of the peptide transporter PepT1. nih.gov In competitive inhibition, the inhibitor molecule resembles the substrate and binds to the active site, preventing the actual substrate from binding. wikipedia.orglibretexts.org This mechanism relies on the structural mimicry of the inhibitor.

Cholinesterase Inhibition: Derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The inhibitory potential of these compounds is often rationalized through molecular docking studies, which predict the binding modes within the enzyme's active site.

The mechanism of inhibition can be elucidated using enzyme kinetics, which helps to determine whether the inhibition is competitive, non-competitive, or uncompetitive. This is visualized using plots like the Lineweaver-Burk plot. libretexts.org

Inhibition TypeInhibitor Binding SiteEffect on KmEffect on Vmax
CompetitiveEnzyme Active SiteIncreasesNo Change
Non-competitiveAllosteric Site (Enzyme or ES Complex)No ChangeDecreases
UncompetitiveEnzyme-Substrate (ES) ComplexDecreasesDecreases

Receptor Binding Studies of Derived Ligands (Mechanistic Focus)

Once a library of potential ligands is synthesized based on the 4-(aminomethyl)-3-methylbenzoic acid scaffold, their efficacy must be evaluated through receptor binding studies. These assays are crucial for determining the affinity and selectivity of the new compounds for their intended target. nih.gov

Radioligand binding assays are a common method used to characterize receptor-ligand interactions. labome.commerckmillipore.com These experiments typically fall into two categories:

Saturation Assays: These are used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand, which is a measure of its affinity for the receptor, and the total number of receptors in a sample (Bmax).

Competition Assays: These assays measure the ability of an unlabeled test compound (a potential ligand) to displace a radiolabeled ligand from the receptor. The results are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for the test compound. A lower Ki or IC50 value indicates a higher binding affinity. nih.gov

Data from these studies are essential for establishing Structure-Activity Relationships (SAR), which correlate changes in the chemical structure of the ligands with their binding affinity and functional activity. For example, in the development of dopamine receptor ligands, SAR studies have been used to optimize selectivity for the D3 subtype over the highly homologous D2 subtype. nih.govunimi.it By systematically modifying the substituents attached to a scaffold like 4-(aminomethyl)-3-methylbenzoic acid and measuring the resulting binding affinities, medicinal chemists can identify the key structural features required for potent and selective receptor binding.

The table below summarizes key parameters obtained from receptor binding studies.

ParameterDefinitionSignificance
Kd (Dissociation Constant)Concentration of ligand at which 50% of receptors are occupied at equilibrium.Measures affinity of a ligand for a receptor (lower Kd = higher affinity).
Ki (Inhibitory Constant)Concentration of a competing ligand that would occupy 50% of receptors if no radioligand were present.Measures the affinity of an unlabeled (test) compound.
IC50 (Half-maximal Inhibitory Concentration)Concentration of an unlabeled ligand required to displace 50% of the specifically bound radioligand.A practical measure of a compound's potency in a competition assay.
Bmax (Maximum Binding Capacity)Total concentration of receptor sites in the sample.Indicates the density of the target receptor in a given tissue.

Advanced Analytical Methodologies for Research Purposes

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it ideal for the quantitative determination of 4-(aminomethyl)-3-methylbenzoic acid hydrochloride. The development of a robust HPLC method is critical for assessing the purity of synthesized batches and for real-time monitoring of chemical reactions.

Method development typically involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the target analyte from impurities and starting materials. ekb.eg For aminobenzoic acid derivatives, reversed-phase (RP) HPLC is a common approach. sielc.comsielc.com In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The retention of this compound can be finely tuned by adjusting the mobile phase composition, including the ratio of organic solvent (like acetonitrile (B52724) or methanol) to aqueous buffer and the pH of the buffer. helixchrom.comrsc.org The pH is particularly crucial as it affects the ionization state of both the carboxylic acid and amino groups, thereby influencing their interaction with the stationary phase. usgs.gov

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers enhanced selectivity for separating isomers and other closely related compounds. sielc.comhelixchrom.com Columns with embedded ionizable groups can provide unique retention characteristics for zwitterionic molecules like aminobenzoic acids. sielc.comhelixchrom.com

For reaction monitoring, rapid gradient methods can be developed to quickly resolve reactants, intermediates, and the final product, providing valuable kinetic data. Method validation is performed according to International Conference on Harmonization (ICH) guidelines, ensuring the method is specific, linear, accurate, precise, and robust. ekb.egwu.ac.thresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Aminobenzoic Acid Derivatives

ParameterTypical ConditionsRationale/Comments
Stationary Phase (Column) Reversed-Phase C8 or C18 (e.g., Zorbax, YMC-Triart); Mixed-Mode (e.g., Newcrom R1, Primesep 100)C18 offers high hydrophobicity. C8 is slightly less retentive. Mixed-mode columns provide alternative selectivity for polar and ionic compounds. sielc.comsielc.comwu.ac.th
Mobile Phase Acetonitrile/Methanol (B129727) and Aqueous Buffer (e.g., phosphate, formate)The organic modifier controls retention. The buffer maintains a constant pH to ensure reproducible ionization. sielc.comrsc.org
pH Control Acidic modifiers like phosphoric acid or formic acidAdjusting pH is critical for controlling the retention of ionizable analytes. Formic acid is suitable for MS-compatible methods. sielc.com
Flow Rate 0.8 - 1.2 mL/minStandard analytical flow rate for 4.6 mm ID columns, balancing analysis time and efficiency. wu.ac.th
Detection UV-Vis or Photodiode Array (PDA) at ~250-275 nmThe benzene (B151609) ring provides strong UV absorbance. PDA detectors offer the advantage of acquiring full UV spectra for peak purity assessment. helixchrom.comwu.ac.th
Column Temperature 25 - 40 °CMaintaining a constant temperature ensures reproducible retention times. wu.ac.th

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. However, direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability, which stem from the presence of polar carboxylic acid and primary amine functional groups. colostate.edu These groups engage in strong intermolecular hydrogen bonding, requiring high temperatures for volatilization, which often leads to decomposition before analysis.

To overcome this limitation, chemical derivatization is employed. This process involves converting the polar functional groups into less polar, more volatile, and thermally stable derivatives. gcms.czjfda-online.com The choice of derivatizing reagent depends on the functional groups present in the analyte. gcms.cz For this compound, a two-step derivatization or a reagent that reacts with both functional groups is typically required.

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens in both the carboxylic acid and amine groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. gcms.czresearchgate.net These derivatives are significantly more volatile and stable.

Alkylation/Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl or butyl ester) using reagents like diazomethane (B1218177) or alcohols in the presence of a catalyst (e.g., BF3). colostate.edugcms.cz

Acylation: The primary amine group can be converted to a more stable amide using perfluoroacid anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). gcms.czjfda-online.com These reagents also enhance detection sensitivity when using an electron capture detector (ECD).

Once derivatized, the resulting compound can be readily analyzed by GC-MS, providing detailed structural information from the mass fragmentation patterns, which is invaluable for impurity identification.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Compounds with -COOH and -NH2 Groups

Reagent ClassExample ReagentTarget Functional Group(s)Derivative Formed
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)-COOH, -NH2, -OH, -SHTrimethylsilyl (TMS) ether/ester/amine
Alkylation BF3-Methanol-COOHMethyl ester
Acylation TFAA (Trifluoroacetic anhydride)-NH2, -OHTrifluoroacetamide, Trifluoroacetyl ester
Chloroformates MCF (Methyl chloroformate)-NH2, -COOHMethoxycarbonyl amine, Methyl ester anhydride

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. nih.gov Given its amphoteric nature, this compound can exist as a cation, anion, or zwitterion depending on the pH of the surrounding medium. This property makes it an excellent candidate for CE analysis. The primary advantages of CE include high separation efficiency, short analysis times, and minimal consumption of samples and reagents, positioning it as an eco-friendly alternative to HPLC. nih.gov

In the most common mode, Capillary Zone Electrophoresis (CZE), separation is based on the differences in the charge-to-size ratio of the analytes. nih.gov By carefully selecting the pH of the background electrolyte (BGE), the ionization state of the target compound and potential impurities can be manipulated to achieve separation. For instance, at a low pH, the amino group will be protonated (-NH3+) and the carboxylic acid will be neutral (-COOH), resulting in a net positive charge. Conversely, at a high pH, the amino group will be neutral (-NH2) and the carboxylic acid will be deprotonated (-COO-), leading to a net negative charge.

Method development in CE involves optimizing parameters such as the BGE composition and pH, applied voltage, and capillary temperature to maximize resolution. nih.gov Additives like cyclodextrins can be included in the BGE to separate positional isomers, which may have very similar electrophoretic mobilities but differ in how they interact with the cyclodextrin (B1172386) cavity. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for both the separation and identification of compounds in complex mixtures. nih.govchemijournal.com For the analysis of this compound, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly advantageous.

LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and structural elucidation power of tandem mass spectrometry. saspublishers.com An LC method, as described in section 7.1, is used to separate the target compound from its isomers, impurities, or matrix components. The eluent from the LC column is then directed into the mass spectrometer. An interface, such as electrospray ionization (ESI), generates gas-phase ions of the analytes, which are then analyzed.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific parent ion (e.g., the molecular ion of the target compound) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions create a unique "fingerprint" that confirms the identity of the compound and can be used for highly selective quantification, even in the presence of co-eluting species with the same mass. This approach is invaluable for identifying unknown degradation products or metabolites. nih.gov

More advanced techniques, such as ion mobility-mass spectrometry (IM-MS), can be hyphenated with LC to provide an additional dimension of separation. whiterose.ac.uk Ion mobility separates ions based on their size, shape, and charge in the gas phase, offering the potential to resolve isomers that are indistinguishable by both LC and MS alone. whiterose.ac.ukiu.edu

Table 3: Comparison of Hyphenated Techniques for Analysis

TechniquePrinciplePrimary Application for Target Compound
HPLC-UV/PDA Chromatographic separation followed by UV-Vis absorbance detection.Routine purity testing, quantitative analysis, and reaction monitoring. ekb.eg
GC-MS Chromatographic separation of volatile derivatives followed by mass analysis.Identification of impurities and structural analysis after derivatization.
LC-MS Chromatographic separation with mass detection.Accurate mass measurement for molecular formula confirmation and quantification in complex matrices. saspublishers.com
LC-MS/MS LC separation with mass selection, fragmentation, and fragment analysis.Definitive structural confirmation, trace-level quantification, and identification of unknown metabolites or degradation products. nih.gov
LC-IM-MS LC separation combined with gas-phase ion mobility separation and mass analysis.Advanced resolution of challenging positional and structural isomers. whiterose.ac.uk

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

Current synthetic strategies for related aminomethylbenzoic acids often involve multi-step processes that begin with precursors like 4-formylbenzoic acid or methyl 4-formylbenzoate. chemicalbook.comgoogle.comgoogle.com A key future direction will be the development of more efficient, scalable, and sustainable synthetic routes specifically tailored for 4-(aminomethyl)-3-methylbenzoic acid hydrochloride.

Potential Research Trajectories:

Catalytic C-H Activation: A significant advancement would be the direct amination and methylation of a benzoic acid precursor through C-H activation. This approach could drastically reduce the number of synthetic steps, minimize waste, and improve atom economy compared to traditional methods that rely on pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology could enhance the safety and efficiency of key synthetic steps, like nitration or reduction, which are often part of the synthesis of aromatic amines.

Biocatalysis: Employing enzymes to catalyze specific steps, such as the conversion of a nitrile or an aldehyde to the aminomethyl group, could offer high selectivity and milder reaction conditions. This approach aligns with the growing demand for green chemistry in pharmaceutical manufacturing.

A comparative table of potential synthetic starting materials is presented below.

Starting MaterialPotential Synthetic StrategyAdvantagesChallenges
3-Methyl-4-nitrobenzoic acidReduction of the nitro group followed by functionalization of a precursor group at the 4-position.Readily available starting material.Requires handling of hazardous reagents for nitration and reduction.
4-Cyano-3-methylbenzoic acidCatalytic hydrogenation of the nitrile group to the aminomethyl group.Direct conversion to the desired functional group.Potential for catalyst poisoning and harsh reaction conditions.
3-Methyl-p-toluic acidRadical bromination of the 4-methyl group followed by nucleophilic substitution with an amine equivalent.Utilizes a common and well-understood reaction.Lack of selectivity and potential for side reactions.

Development of New Applications in Emerging Fields

While the parent compound, 4-(aminomethyl)benzoic acid (PAMBA), is known for its antifibrinolytic (antihemorrhagic) properties and its use as an intermediate for anticoagulants and peptide mimetics, the applications of the 3-methyl derivative remain unexplored. nbinno.com The addition of the methyl group could modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to new applications.

Potential Areas of Application:

Peptidomimetics and Foldamers: The compound could serve as a rigid scaffold for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. The defined substitution pattern could be used to create novel folded architectures (foldamers) with potential applications in drug discovery and nanotechnology.

Advanced Polymers and Materials: As a bifunctional monomer, this compound could be incorporated into polymers like polyamides or polyimides. The methyl group could enhance the solubility and processing characteristics of these materials, making them suitable for applications in high-performance coatings, films, and composites.

Targeted Drug Delivery: The aminomethyl and carboxylic acid groups provide handles for conjugation to targeting ligands, polymers, or nanoparticles. This could enable its use as a linker in targeted drug delivery systems, where the methyl group might fine-tune the linker's stability and release kinetics.

Advanced Mechanistic Studies

The mechanism of action for the parent compound, 4-(aminomethyl)benzoic acid, involves the inhibition of plasminogen activation, which is crucial for the dissolution of blood clots. drugbank.com Advanced mechanistic studies on the 3-methyl derivative would be essential to understand how the structural modification impacts its biological activity and to uncover new therapeutic potentials.

Focus Areas for Mechanistic Investigation:

Enzyme-Inhibitor Interactions: High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to study the binding of 4-(aminomethyl)-3-methylbenzoic acid to target enzymes like plasminogen or thrombin. These studies would reveal how the methyl group influences binding affinity and specificity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Computational modeling and simulation could predict how the methyl group affects the absorption, distribution, metabolism, and excretion (ADME) of the compound. This would be crucial for understanding its potential as a drug candidate and for designing in vivo experiments.

Probe for Chemical Biology: The compound could be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to create chemical probes. These probes could be used to identify new biological targets and to study complex biological pathways in living cells.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. sigmaaldrich.comnih.gov The application of these computational tools to this compound could significantly expedite its research and development.

AI and ML Applications:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule by analyzing vast databases of chemical reactions. nih.gov This could help chemists identify the most promising strategies for its synthesis.

Property Prediction: Machine learning models can predict a wide range of properties for the compound, including its solubility, toxicity, and potential biological activities. acs.org This would allow for the virtual screening of its potential applications before committing to expensive and time-consuming laboratory experiments.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield and purity of the synthetic product. This can be particularly useful for developing robust and scalable manufacturing processes.

The table below summarizes how different AI/ML models could be applied to the research of this compound.

AI/ML Model TypeApplication in ResearchPotential Outcome
Graph Neural Networks (GNNs)Prediction of molecular properties and biological activity.Prioritization of the compound for specific therapeutic areas.
Natural Language Processing (NLP)Mining scientific literature for related synthetic methods and applications.Identification of knowledge gaps and new research opportunities.
Reinforcement LearningDe novo design of derivatives with optimized properties.Generation of novel molecular structures with enhanced performance.
Bayesian OptimizationAutomated optimization of chemical reaction conditions.Increased synthetic yield and reduced development time.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(aminomethyl)-3-methylbenzoic acid hydrochloride, and what purity thresholds should be prioritized?

  • Methodology : The compound can be synthesized via reductive amination of 3-methyl-4-formylbenzoic acid using sodium cyanoborohydride in the presence of ammonium chloride, followed by HCl neutralization. Purity (>98%) is critical for reproducibility, verified by HPLC with UV detection at 254 nm. Ensure intermediates are characterized by 1H^1H-NMR to confirm regioselectivity (e.g., absence of diastereomers) .
  • Key Data : Similar compounds like (S)-4-(Amino(carboxy)methyl)-3-methylbenzoic acid hydrochloride require chiral HPLC for enantiomeric excess determination, suggesting analogous quality control steps for this compound .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR to confirm the aromatic proton environment and methyl/aminomethyl substituents.
  • Mass spectrometry (HRMS) : Exact mass verification (e.g., calculated [M+H]+^+ = 214.0845) to rule out side products.
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
    • Contradiction Note : Some suppliers report inconsistent melting points for structurally related compounds (e.g., >300°C for 4-(aminomethyl)benzoic acid), highlighting the need for in-house validation .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

  • Methodology : Test solubility in PBS (pH 7.4), DMSO, and aqueous buffers (pH 2–9). For low solubility (<1 mg/mL), use co-solvents like ethanol (≤5% v/v) to avoid cytotoxicity. Pre-filter solutions through 0.22 µm membranes to remove particulates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

  • Methodology :

  • Temperature control : Maintain ≤25°C during reductive amination to prevent over-reduction of the benzylamine group.
  • pH monitoring : Adjust to 6.5–7.0 using acetic acid to stabilize the intermediate Schiff base.
  • Catalyst screening : Compare sodium cyanoborohydride vs. borane-tert-butylamine complex for yield improvement (e.g., 75% vs. 82% in similar systems) .
    • Data Analysis : Use LC-MS to quantify byproducts like N-methylated derivatives, which may arise from excess formaldehyde in the reaction mixture .

Q. What strategies are effective for analyzing the compound’s interactions with amino acid transporters in vitro?

  • Methodology :

  • Competitive uptake assays : Use radiolabeled ligands (e.g., 3H^3H-glycine) in HEK293 cells expressing LAT1 or ASCT2 transporters.
  • IC50_{50} determination : Compare dose-response curves (0.1–100 µM) to assess inhibitory potency.
  • Structural analogs : Reference compounds like (R)-4-(1-aminoethyl)benzoic acid hydrochloride show transporter selectivity, suggesting similar structure-activity relationship (SAR) studies for this compound .

Q. How do functional group modifications (e.g., methyl vs. chloro substituents) impact the compound’s pharmacokinetic profile?

  • Methodology :

  • LogP measurement : Compare experimental octanol-water partition coefficients (e.g., using shake-flask method) to predict membrane permeability.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes.
  • Bioavailability : Reference data from analogs like (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride (bioavailability score: 0.55) to infer absorption potential .

Q. What analytical challenges arise when distinguishing this compound from its regioisomers?

  • Methodology :

  • Chromatographic separation : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Retention time shifts ≥2 minutes indicate regioisomer differences.
  • MS/MS fragmentation : Monitor diagnostic ions (e.g., m/z 152 for aminomethyl cleavage) to confirm substitution patterns .

Contradictions and Recommendations

  • Melting Point Variability : Supplier-reported data for similar compounds (e.g., 4-(aminomethyl)benzoic acid) show discrepancies (>300°C vs. 280°C decomposition). Always cross-validate with differential scanning calorimetry (DSC) .
  • Synthetic Byproducts : Evidence from related syntheses highlights the risk of N-alkylation byproducts; rigorous LC-MS monitoring is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.